2,4-Dimethoxy-5-methylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffold in Chemical Biology and Drug Discovery Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, largely due to its integral role in the building blocks of life. Pyrimidine derivatives are core components of nucleobases such as cytosine, thymine (B56734), and uracil, which form the genetic material, DNA and RNA. nih.gov This inherent biological relevance makes pyrimidine-based molecules excellent candidates for interacting with biological systems.
Beyond their natural roles, synthetic pyrimidine derivatives have been extensively explored and have led to the development of a wide array of therapeutic agents. beilstein-journals.org The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of biological activities. nih.gov Researchers have successfully designed pyrimidine-containing compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govnih.gov For instance, the pyrimidine core is found in the structure of the antiviral drug Molnupiravir and is a key component of various kinase inhibitors used in cancer therapy. nih.gov The ability to readily modify the pyrimidine skeleton makes it a versatile tool for medicinal chemists to fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. nih.gov
Overview of 2,4-Dimethoxy-5-methylpyrimidine in Academic Context
This compound (CAS No. 5151-34-8) is a specific derivative of the pyrimidine family. scbt.com While the broader class of pyrimidines is extensively studied, this compound itself is a more specialized compound within the academic literature. Its structure features two methoxy (B1213986) groups at positions 2 and 4, and a methyl group at position 5 of the pyrimidine ring. These substitutions are expected to influence its physicochemical properties and reactivity, making it a potentially valuable building block in organic synthesis for the creation of more complex molecules. Its primary role in a research context appears to be as a chemical intermediate, providing a scaffold for the synthesis of targeted bioactive compounds.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5151-34-8 | scbt.com |
| Molecular Formula | C₇H₁₀N₂O₂ | scbt.com |
| Molecular Weight | 154.17 g/mol | scbt.com |
| Melting Point | 58-62 °C | chemsrc.com |
While specific, detailed research findings on this compound are not extensively published, its synthesis and potential applications can be inferred from studies on closely related analogues.
A plausible synthetic route to this compound would likely involve the methylation of a corresponding dihydroxypyrimidine or the methoxylation of a dichloropyrimidine. For example, the synthesis of 5-Bromo-2,4-dimethoxy Pyrimidine is achieved by treating 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methoxide (B1231860) in methanol. jocpr.com A similar approach could be envisioned starting from 2,4-dichloro-5-methylpyrimidine.
Expected Spectroscopic Data for this compound
The following table outlines the anticipated spectroscopic characteristics based on the analysis of similar pyrimidine derivatives. rsc.orgchemicalbook.com
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for the methoxy group protons (around 3.9-4.1 ppm), a singlet for the methyl group protons (around 2.2-2.4 ppm), and a singlet for the aromatic proton on the pyrimidine ring (around 8.0-8.2 ppm). |
| ¹³C NMR | Resonances for the methoxy carbons (around 54-56 ppm), the methyl carbon (around 12-15 ppm), and the aromatic carbons of the pyrimidine ring (in the range of 100-170 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl and methoxy groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy groups. |
The primary research application of this compound is as a chemical intermediate for the synthesis of more complex, biologically active molecules. The dimethoxy- and methyl-substituted pyrimidine core is a feature in various compounds investigated for their therapeutic potential. For instance, derivatives of dimethoxy-benzyl-pyrimidine have been synthesized and evaluated for their antitumor activity as inhibitors of dihydrofolate reductase. nih.gov Furthermore, substituted pyrimidines are key components in the design of kinase inhibitors, which are crucial in cancer treatment. nih.gov The presence of the methoxy and methyl groups on the pyrimidine ring of this compound provides specific steric and electronic properties that can be exploited by medicinal chemists to design novel compounds with high affinity and selectivity for their biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-7(11-3)9-6(5)10-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKFHFUSIPXAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342224 | |
| Record name | 2,4-Dimethoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5151-34-8 | |
| Record name | 2,4-Dimethoxy-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxy 5 Methylpyrimidine and Its Derivatives
Established Synthetic Routes for 2,4-Dimethoxy-5-methylpyrimidine Synthesis
The synthesis of this compound, a key heterocyclic scaffold, is primarily achieved through the methylation of its corresponding hydroxyl or chloro precursors. A prevalent and established method involves the double methylation of thymine (B56734) (2,4-dihydroxy-5-methylpyrimidine). sigmaaldrich.com This transformation can be carried out using various methylating agents.
Another common and high-yielding synthetic pathway starts from 2,4-dichloro-5-methylpyrimidine. sigmaaldrich.com This intermediate is treated with a methoxide (B1231860) source, such as sodium methoxide in methanol, to facilitate the nucleophilic substitution of both chlorine atoms with methoxy (B1213986) groups. jocpr.com This reaction is efficient and provides a direct route to the target compound. The starting material, 2,4-dichloro-5-methylpyrimidine, can itself be synthesized from 2,4-dihydroxy-5-methylpyrimidine (thymine) by treatment with a chlorinating agent like phosphorus oxychloride. google.comgoogle.com
The table below summarizes a typical reaction for the synthesis of this compound from its dichloro precursor.
Synthesis of this compound Derivatives
The this compound core is a versatile platform for the synthesis of a wide array of more complex molecules through various chemical transformations.
C-6 Alkylation and Alkenylation Strategies
Functionalization at the C-6 position of the pyrimidine (B1678525) ring is a key strategy for creating diverse derivatives.
Directed lithiation is a powerful tool for introducing substituents at the C-6 position. The process involves the deprotonation of the C-6 carbon using a strong organolithium base, such as lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an appropriate electrophile. For instance, lithiated 2,4-dimethoxy-6-methylpyrimidine (B1295975) has been treated with electrophiles like 1,3-bis-(benzyloxy)-2-propanone, benzyl (B1604629) chloromethyl ether, or oxirane to generate key intermediates for C-6 substituted acyclic nucleosides. tandfonline.com This demonstrates the viability of attaching complex alkyl groups to the C-6 position. While direct examples for this compound are less common in the provided literature, the methodology is applicable. The C-6 metalation of related 2,4-dichloro-5-alkoxy pyrimidines using a zinc base has also been successfully employed, highlighting the utility of organometallic intermediates in C-6 functionalization. nih.gov
Nucleophilic substitution reactions offer another avenue for modifying the pyrimidine core, although direct alkylation or alkenylation at C-6 via this method on this compound itself is not prominently featured in the provided results. However, the general reactivity of pyrimidine systems towards nucleophiles is well-established. For example, in related systems, a chloro substituent at the 4-position of a pyrimidine ring can be displaced by various nucleophiles. rsc.org While the methoxy groups in this compound are less reactive leaving groups than chlorine, under certain conditions, nucleophilic attack can occur.
Derivatization of the Pyrimidine Ring (e.g., at C-5, C-2, C-4)
Modifications at other positions of the pyrimidine ring, such as C-5, C-2, and C-4, are crucial for synthesizing a broad range of derivatives.
At the C-5 position , a key synthetic intermediate is (2,4-dimethoxypyrimidin-5-yl)boronic acid. sigmaaldrich.combldpharm.com This compound is typically prepared from 5-bromo-2,4-dimethoxypyrimidine (B14629) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction. The resulting boronic acid is a versatile building block for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents at the C-5 position. thieme-connect.comlibretexts.orgmdpi.com
The C-2 and C-4 positions are occupied by methoxy groups, which can be subjected to nucleophilic substitution to introduce other functionalities. These reactions often require activation, as methoxy groups are generally poor leaving groups compared to halogens. For example, the displacement of methoxy groups on dimethoxypyridines by amines can be achieved, sometimes under conditions that suggest a concerted nucleophilic aromatic substitution (cSNAr) mechanism rather than a classical stepwise SNAr pathway. nih.gov The conversion of related chloropyrimidines to dimethoxypyrimidines demonstrates the lability of leaving groups at these positions to strong nucleophiles like methoxide. rsc.org
The table below outlines key derivatization strategies for the this compound scaffold.
Preparation of Acyclic Nucleoside Analogs
Acyclic nucleoside analogs, where the cyclic sugar moiety of natural nucleosides is replaced by a flexible side chain, are an important class of therapeutic agents. This compound and its derivatives serve as crucial precursors for these molecules.
One approach involves the attachment of an acyclic side chain to the N-1 position of the pyrimidine base. This is typically achieved by reacting the silylated pyrimidine base with a protected acyclic side chain precursor, such as 2-(chloromethoxy)ethyl benzoate, followed by deprotection. nih.govscispace.com
Alternatively, the acyclic moiety can be attached to the C-6 position of the pyrimidine ring. This has been accomplished by reacting a lithiated pyrimidine derivative with an appropriate electrophile containing the acyclic side chain. tandfonline.com For instance, lithiated 2,4-dimethoxy-5,6-dimethylpyrimidine (B1610164) was reacted with 1,3-bis-(benzyloxy)-2-propanone to install a complex acyclic chain at the C-6 position, which after further transformations yielded the target acyclic nucleoside analog. tandfonline.com The synthesis of chiral acyclic nucleosides has also been achieved using enzymatic aldol (B89426) addition reactions with aldehyde derivatives of pyrimidine bases. nih.gov
Table of Compounds
Advanced Chemical Transformations and Functionalization
The chemical reactivity of the this compound scaffold allows for a variety of advanced chemical transformations and functionalizations. These reactions are pivotal for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Key transformations include directed metallation and palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide range of substituents onto the pyrimidine core.
One of the most powerful methods for the functionalization of dimethoxypyrimidines is through ortho-directed lithiation. This approach takes advantage of the directing effect of the methoxy groups to selectively deprotonate the C-5 position, creating a nucleophilic center that can react with various electrophiles. While much of the foundational work has been performed on the parent 2,4-dimethoxypyrimidine (B108405), the principles are directly applicable to its 5-methyl derivative.
A significant study by Wada et al. in 1987 demonstrated the feasibility of ortho-directed lithiation on 2,4-dimethoxypyrimidine. clockss.org The researchers found that using lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the base was crucial for achieving high yields of the 5-substituted products. The use of the less sterically hindered lithium diisopropylamide (LDA) resulted in significantly lower yields. clockss.org This lithiated intermediate readily reacts with a range of electrophiles to introduce new functional groups at the C-5 position. clockss.org
Table 1: Directed Lithiation of 2,4-Dimethoxypyrimidine and Subsequent Reactions with Electrophiles clockss.org
| Electrophile | Product | Yield (%) |
| Benzaldehyde | α-(2,4-Dimethoxypyrimidin-5-yl)benzenemethanol | 65 |
| Acetaldehyde | 1-(2,4-Dimethoxypyrimidin-5-yl)ethanol | 58 |
| Carbon Dioxide | 2,4-Dimethoxy-5-pyrimidinecarboxylic acid | 75 |
| Dimethylformamide | 2,4-Dimethoxy-5-pyrimidinecarboxaldehyde | 62 |
| Ethyl Chloroformate | Ethyl 2,4-dimethoxy-5-pyrimidinecarboxylate | 70 |
| Trimethylsilyl Chloride | 2,4-Dimethoxy-5-(trimethylsilyl)pyrimidine | 85 |
| Ethyl Acetate | 1-(2,4-Dimethoxypyrimidin-5-yl)ethanone | 40 |
Data sourced from Wada et al., 1987. clockss.org
These findings highlight a versatile strategy for introducing carbon, silicon, and acyl groups at the C-5 position of the 2,4-dimethoxypyrimidine core. This methodology provides a foundation for the synthesis of various derivatives of this compound.
Palladium-catalyzed cross-coupling reactions represent another cornerstone of advanced functionalization for pyrimidine derivatives. These reactions typically require the presence of a halide or triflate on the pyrimidine ring. For instance, 5-bromo-2,4-dimethoxypyrimidine can be converted to 2,4-dimethoxy-5-pyrimidinylboronic acid. rsc.orgworktribe.com This boronic acid derivative is a key intermediate for Suzuki cross-coupling reactions, allowing for the formation of C-C bonds with various aryl and heteroaryl halides. rsc.orgworktribe.com
The synthesis of complex molecules, such as the antitumor agent piritrexim, involves the transformation of pyrimidine derivatives. nih.gov While not starting directly from this compound, the synthetic route showcases the conversion of a pyrimidine core into a more complex, biologically active pyrido[2,3-d]pyrimidine (B1209978) structure. nih.gov This involves chlorination and subsequent palladium-catalyzed hydrogenolysis, demonstrating the utility of pyrimidine functionalization in the development of pharmaceuticals. nih.gov
Further diversification of the pyrimidine scaffold can be achieved through the synthesis of 5-hydroxymethylpyrimidine derivatives. These compounds can be obtained by the reduction of the corresponding esters and serve as building blocks for further modifications. mdpi.com The introduction of a hydroxymethyl group at the 5-position provides a handle for subsequent reactions, expanding the range of accessible derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,4-Dimethoxy-5-methylpyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methoxy (B1213986) protons, and the pyrimidine (B1678525) ring proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the surrounding atoms.
Key expected signals in the ¹H NMR spectrum of this compound would include:
A singlet for the C5-methyl group protons.
Two distinct singlets for the protons of the two methoxy groups at the C2 and C4 positions.
A singlet for the proton at the C6 position of the pyrimidine ring.
The integration of these signals would correspond to the number of protons in each group (3H for the methyl group, 3H for each methoxy group, and 1H for the ring proton). In related pyrimidine structures, the aromatic proton signal (like H6) typically appears downfield. researchgate.net For instance, in 2,4-diaminopyrimidine-5-carbonitrile, the aromatic proton resonates at δ 8.05 ppm. researchgate.net
Interactive Data Table: Representative ¹H NMR Data for Substituted Pyrimidines
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | H-6 | 8.33 | m |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | CH₂ | 2.74-2.68 | m |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C5-CH₃ | 2.21 | s |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | CH₃ | 1.25-1.21 | t |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | NH₂ | 6.9 | s |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | Aromatic H | 8.05 | s |
Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
For this compound, the expected signals in the ¹³C NMR spectrum would correspond to:
The carbon of the C5-methyl group.
The carbons of the two methoxy groups.
The carbons of the pyrimidine ring (C2, C4, C5, and C6). Quaternary carbons, those without attached hydrogens, often exhibit weaker signals. youtube.com
The chemical shifts for the ring carbons are particularly informative. For comparison, in 4-ethyl-5-methylpyrimidine, the ring carbons appear at δ 169.73, 156.70, 156.57, and 128.60 ppm. rsc.org The presence of electronegative oxygen atoms in the methoxy groups of this compound would significantly influence the chemical shifts of the C2 and C4 carbons.
Interactive Data Table: Representative ¹³C NMR Data for Substituted Pyrimidines
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C=N | 169.73 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C-N | 156.70 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C-N | 156.57 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C-C | 128.60 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | CH₂ | 27.97 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | C5-CH₃ | 15.36 |
| 4-ethyl-5-methylpyrimidine rsc.org | CDCl₃ | CH₃ | 11.66 |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | C2 & C4 | 167.2 & 166.6 |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | C6 | 161.3 |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | C≡N | 117.0 |
| 2,4-diaminopyrimidine-5-carbonitrile researchgate.net | - | C5 | 83.0 |
Conformational Analysis by NMR
NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the conformation of molecules in solution. mdpi.com For substituted pyrimidines, conformational analysis can reveal the preferred spatial arrangement of substituent groups. acs.orgmcmaster.ca In the case of this compound, NOE experiments could elucidate the through-space proximity between the protons of the methyl and methoxy groups and the pyrimidine ring proton. This information helps to establish the preferred orientation of the methoxy groups relative to the pyrimidine ring, which can be influenced by steric and electronic factors.
Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and identify and quantify impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijprajournal.com This technique is routinely used for the analysis of pharmaceutical compounds and for impurity profiling. ijprajournal.commetfop.edu.in
In the context of this compound, LC-MS would be employed to:
Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio of the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight of this compound.
Identify and Quantify Impurities: The liquid chromatography component separates the main compound from any impurities present, such as starting materials, by-products, or degradation products. metfop.edu.in The mass spectrometer then provides molecular weight information for these separated impurities, aiding in their identification. nih.gov LC-MS/MS, a tandem mass spectrometry technique, can provide further structural information by fragmenting the ions and analyzing the resulting product ions. nih.gov This is particularly useful for distinguishing between isomers. nih.gov
The development of a robust LC-MS method involves optimizing chromatographic conditions such as the column, mobile phase composition, and gradient to achieve good separation and ionization efficiency. mdpi.com
Interactive Data Table: Application of LC-MS in Compound Analysis
| Analytical Goal | LC-MS Technique | Information Obtained | Relevance to this compound |
| Molecular Weight Confirmation | LC-MS | Mass-to-charge ratio of the molecular ion | Confirms the identity of the synthesized compound. |
| Impurity Detection | LC-MS | Separation and detection of minor components | Ensures the purity of the compound for further studies. metfop.edu.in |
| Impurity Identification | LC-MS/MS | Fragmentation patterns of impurities | Helps in the structural elucidation of unknown impurities. nih.gov |
| Quantitative Analysis | LC-MS | Peak area of the compound and impurities | Determines the concentration of the main compound and the levels of impurities. mdpi.com |
Tandem Mass Spectrometry (MS/MS) Approaches
Thorough searches for tandem mass spectrometry (MS/MS) data of this compound did not yield any specific studies detailing its fragmentation patterns. While mass spectrometry is a common technique for the characterization of pyrimidine derivatives, a detailed analysis of the fragmentation pathways of this particular compound under various ionization conditions has not been published in the available scientific literature. Such an analysis would be crucial for its unambiguous identification in complex mixtures and for understanding its gas-phase ion chemistry.
Vibrational Spectroscopy (FTIR, Raman) in Molecular Analysis
Due to the absence of specific research data in these advanced analytical areas, the generation of detailed research findings and corresponding data tables for this compound is not possible at this time. The scientific community has yet to publish in-depth studies focusing on the specific structural and spectroscopic characteristics of this compound.
Computational and Theoretical Investigations of 2,4 Dimethoxy 5 Methylpyrimidine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2,4-Dimethoxy-5-methylpyrimidine and its analogs. These theoretical approaches allow researchers to predict molecular characteristics that are often difficult to measure experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. nih.govjchemrev.comjchemrev.com DFT calculations, often utilizing the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. nih.gov These studies provide a foundational understanding of the molecule's stability and structure. nih.gov For instance, DFT calculations can reveal high dipole moment values in pyrimidine derivatives, indicating significant reactivity with surrounding molecules. nih.govnih.gov The geometrical parameters obtained through DFT are often compared with experimental data from X-ray crystallography and have been found to be in excellent agreement. jchemrev.com This validation underscores the reliability of DFT methods for predicting the properties of these compounds.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wjarr.com
Studies on pyrimidine derivatives show that substituents can significantly influence the HOMO and LUMO energy levels. rsc.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. wjarr.com For example, some pyrimidine derivatives exhibit a low energy gap, suggesting they are less stable to internal electron transfer and thus more reactive compared to other compounds. wjarr.com The analysis of these frontier orbitals helps in understanding the charge transfer that can occur within the molecule. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative (DMPN) | -5.57 | -1.94 | 3.63 | wjarr.com |
| Pyrimidine Derivative (DMPO) | -5.46 | -1.59 | 3.87 | wjarr.com |
| Pyrimidine Derivative (DMPS) | -5.52 | -1.64 | 3.88 | wjarr.com |
| Ibuprofen (Reference) | -8.67 | -2.64 | 6.03 | wjarr.com |
This table presents data for illustrative pyrimidine derivatives compared to a reference compound, showcasing how HOMO-LUMO values are reported in computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. In pyrimidine derivatives, MEP analysis helps identify the most reactive sites on the molecule. nih.govacs.org For example, the nitrogen atoms of the pyrimidine ring and oxygen atoms of substituent groups are often identified as centers of negative potential, indicating their role in forming hydrogen bonds and other intermolecular interactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov These studies are crucial in drug discovery and design. For pyrimidine derivatives, docking simulations have been used to investigate their potential as inhibitors for various biological targets, including enzymes like cyclooxygenases (COX) and kinases. wjarr.comtandfonline.com
The process involves placing the ligand into the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. wjarr.comrsc.org These scores help in ranking potential drug candidates. Docking studies on pyrimidine analogs have successfully predicted their binding modes, showing how they orient themselves within the active site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. nih.govresearchgate.net For example, studies have shown that certain pyrimidine derivatives can act as dual inhibitors by binding to the interface between transcription factors like AP-1 or NF-kappaB and DNA. nih.gov The insights from these studies are valuable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govtandfonline.com
Conformational Dynamics and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods are used to explore the conformational landscape of flexible molecules like this compound and its analogs. Energy minimization techniques are employed to find the most stable, low-energy conformations of the molecule. rsc.orgresearchgate.net
Conformational analysis, for instance using the Hartree-Fock (HF) method, can be performed to identify stable conformers. researchgate.net Studies on pyrimidine derivatives have involved rotating all rotatable dihedral angles to map the potential energy surface and identify the minimum-energy conformation. researchgate.net These computational energy profiles help in understanding the relative stability of different isomers and the energy barriers between them. researchgate.net This information is critical because the bioactive conformation, the shape the molecule adopts when it binds to its biological target, may not be the lowest energy conformation in isolation. researchgate.net
Pharmacological and Biological Research Applications of 2,4 Dimethoxy 5 Methylpyrimidine Derivatives
Anticancer Research
Derivatives incorporating the pyrimidine (B1678525) core are recognized for their potential as anticancer agents. nih.govnih.govnih.gov The structural versatility of the pyrimidine ring allows for modifications that can lead to compounds with significant cytotoxic and antiproliferative properties against various cancer cells.
The initial step in evaluating the anticancer potential of newly synthesized 2,4-dimethoxy-5-methylpyrimidine derivatives involves assessing their ability to inhibit cancer cell growth and induce cell death in a laboratory setting.
The cytotoxic and antiproliferative activities of pyrimidine derivatives are evaluated against a wide array of human cancer cell lines to determine their spectrum of activity. For instance, a series of novel 2,7-diaryl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives demonstrated potent antiproliferative effects. nih.govlookchem.com One notable compound from this series, designated 5e, exhibited low nanomolar efficacy against the HeLa human cervical cancer cell line. nih.govlookchem.com
Similarly, other pyrimidine-based compounds have been tested against various cancer cell lines. Novel 2,4-diamino-5-methyleneaminopyrimidine derivatives were screened against HCT116 (colon carcinoma), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa cells. nih.gov Another study focused on 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, evaluating their effects on MCF-7, HeLa, HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) cells. rsc.org Furthermore, a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which shares structural motifs with some pyrimidine derivatives, was tested against a panel including SMMC-7721 (hepatocellular carcinoma), HeLa, SPC-A-1 (lung adenocarcinoma), and GBC-SD (gallbladder carcinoma) cell lines. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected pyrimidine derivatives against various human cancer cell lines.
| Derivative Type | Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,7-diaryl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine | 5e | HeLa | Low Nanomolar | nih.govlookchem.com |
| 2,4-diamino-5-methyleneaminopyrimidine | 7i | HCT116 | 4.93 | nih.gov |
| HT-29 | 5.57 | nih.gov | ||
| MCF-7 | 8.84 | nih.gov | ||
| HeLa | 14.16 | nih.gov | ||
| 2-amino-4-aryl-pyrimidine of ursolic acid | 7b | MCF-7 | 0.48 | rsc.org |
| HeLa | 0.74 | rsc.org | ||
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | DMC | SMMC-7721 | 32.3 | nih.gov |
The potency and efficacy of these derivatives are quantified using established in vitro assays. The most common method to assess cytotoxicity and antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.govmdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.govrsc.orgnih.govnih.govmdpi.commdpi.comnih.govnih.govnih.govnih.gov The IC₅₀ value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC₅₀ value indicates greater potency. For example, some pyrimidine derivatives have shown potent cytotoxicity with IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.govrsc.orgnih.gov
Flow cytometry is another critical technique used to evaluate the effects of these compounds on cancer cells. It allows for the detailed analysis of apoptosis (programmed cell death) and the distribution of cells throughout the different phases of the cell cycle. nih.govnih.gov This method can determine if a compound induces cell death and at which stage of the cell cycle it exerts its effects.
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has focused on several key cellular processes that are disrupted by pyrimidine derivatives.
A primary mechanism of action for a significant class of pyrimidine derivatives is the inhibition of tubulin polymerization. nih.govmdpi.comlookchem.comresearchgate.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govlookchem.comresearchgate.net
Certain 2,7-diaryl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been identified as highly potent inhibitors of tubulin polymerization. nih.govlookchem.com For instance, compound 5e was found to be more powerful at inhibiting tubulin polymerization than the well-known inhibitor combretastatin (B1194345) A-4 (CA-4). nih.govlookchem.com Molecular docking studies have further revealed that these derivatives bind to the colchicine-binding site on β-tubulin. nih.govlookchem.com This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.
By interfering with cellular processes like microtubule formation, many pyrimidine derivatives cause a halt in the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.govrsc.orgnih.govnih.gov The specific phase of the cell cycle at which arrest occurs can vary depending on the compound's structure and the type of cancer cell.
For example, compound 5e, a tubulin polymerization inhibitor, was shown to arrest HeLa cells in the G2/M phase of the cell cycle. nih.govlookchem.com This is consistent with its mechanism of disrupting microtubule dynamics, which is critical for mitosis (M phase). In contrast, the chalcone derivative DMC was found to induce cell cycle arrest in the G₀/G₁ phase in HeLa cells. nih.gov Other derivatives, such as compound 7i (a 2,4-diamino-5-methyleneaminopyrimidine), have been shown to induce a concentration-dependent cell cycle arrest in HCT116 cells, while a dihydropyrimidine (B8664642) derivative (DHP-5) caused G2 checkpoint arrest in colon cancer cells. nih.govnih.gov Furthermore, an ursolic acid derivative bearing a pyrimidine moiety (compound 7b) was found to induce S phase arrest in MCF-7 cells. rsc.org
The table below illustrates the cell cycle arrest phase induced by various pyrimidine derivatives in different cancer cell lines.
| Derivative Type | Compound | Cell Line | Cell Cycle Arrest Phase | Reference |
| 2,7-diaryl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine | 5e | HeLa | G2/M | nih.govlookchem.com |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | DMC | HeLa | G₀/G₁ | nih.gov |
| 2,4-diamino-5-methyleneaminopyrimidine | 7i | HCT116 | Concentration-dependent | nih.gov |
| Dihydropyrimidine | DHP-5 | Colon Cancer | G2 | nih.gov |
| 2-amino-4-aryl-pyrimidine of ursolic acid | 7b | MCF-7 | S Phase | rsc.org |
Structure-Activity Relationship (SAR) Studies in Anticancer Agents
The investigation into this compound derivatives as potential anticancer agents has led to significant insights into their structure-activity relationships (SAR). The core pyrimidine structure is a key component in various endogenous molecules, making its derivatives prime candidates for interacting with biological systems, including those involved in cancer progression. niscpr.res.in
Research into related pyrimidine structures, such as pyrido[2,3-d]pyrimidines, has shown that modifications to the pyrimidine core can lead to potent and selective anticancer activity. nih.gov For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine resulted in a compound that acts as a potent inhibitor of mammalian dihydrofolate reductase, an important target in cancer chemotherapy, and showed significant activity against Walker 256 carcinosarcoma in rats. nih.gov This highlights the importance of the dimethoxy substitution pattern in achieving anticancer efficacy.
Furthermore, studies on other pyrimidine-based compounds have underscored the role of the methoxy (B1213986) group in enhancing antimetastatic properties. nih.gov The positioning and number of methoxy groups on the aromatic rings attached to the pyrimidine scaffold can significantly influence cytotoxicity and the ability to inhibit cancer cell migration. nih.gov For example, in a series of pyrimido[5,4-e] nih.govnih.govmdpi.comtriazines and pyrazolo[3,4-d]pyrimidines, specific substitutions led to compounds with high efficacy against human lung carcinoma cell lines. nih.gov
The general findings suggest that the 2,4-dimethoxy substitution on the pyrimidine ring is a crucial feature for anticancer activity. The SAR studies indicate that further modifications, such as the addition of different substituted benzyl (B1604629) groups or the fusion of other heterocyclic rings to the pyrimidine core, can modulate this activity, leading to the development of more potent and selective anticancer agents. nih.govnih.gov
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Walker 256 carcinosarcoma | Significant antitumor activity | nih.gov |
| Pyrimido[5,4-e] nih.govnih.govmdpi.comtriazine derivatives | Human lung carcinoma (A549) | Good cytotoxic activity | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Hepatic (HepG-2), Prostate (PC-3), Colon (HCT-116) | Potent anticancer activity | nih.gov |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives | Lung cancer cell lines | Antimigration effect | nih.gov |
Antimicrobial Research
Derivatives of this compound have been investigated for their potential as antimicrobial agents, with studies exploring their activity against a range of bacterial and fungal pathogens. niscpr.res.inekb.egnuph.edu.ua
Antibacterial Activity Screening
The antibacterial potential of pyrimidine derivatives has been a subject of considerable research. niscpr.res.innih.gov Thieno[2,3-d]pyrimidine derivatives, which share a core structural similarity, have shown promising results. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net The structure-activity relationship in this class of compounds suggests that smaller substituents on the benzene (B151609) ring, such as methyl or methoxyl groups, contribute to higher antibacterial efficacy. nuph.edu.uaresearchgate.net
Screening of various pyrimidine derivatives has shown that the substitution pattern on the pyrimidine ring is critical for antibacterial activity. ekb.eg Some compounds have shown moderate resistance against Escherichia coli. ekb.eg The development of novel tetrahydropyrimidinyl-substituted benzimidazoles has also yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity | nuph.edu.uaresearchgate.net |
| Thiazolopyrimidine derivatives | Escherichia coli | Moderate resistance | ekb.eg |
| Tetrahydropyrimidinyl-substituted benzimidazoles | E. coli, M. catarrhalis, S. pyogenes | Promising antibacterial activity | nih.gov |
Antifungal Activity Screening
In the realm of antifungal research, pyrimidine derivatives have also shown significant promise. niscpr.res.infrontiersin.orgnih.gov A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and evaluated for their antifungal activities. frontiersin.org Several of these compounds exhibited significant efficacy against various species of Botrytis cinerea, a plant pathogenic fungus. frontiersin.org This indicates that the pyrimidine scaffold can be a valuable template for the development of new fungicides.
Furthermore, other pyrimidine analogs have been compared for their antifungal activity against human-pathogenic fungi. For instance, carmofur (B1668449), a pyrimidine analog, has demonstrated a higher selectivity index compared to flucytosine against certain dematiaceous fungi. nih.gov The synergistic interaction of carmofur with other antifungal agents like itraconazole (B105839) and amphotericin B has also been observed, suggesting its potential use in combination therapies. nih.gov
Table 3: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Significant antifungal activities | frontiersin.org |
| Carmofur | Exophiala heteromorpha, Fonsecaea pedrosoi, Phialophora verrucosa | Inhibitory activity, synergistic interactions | nih.gov |
| Pyrimidine thiol derivatives | Candida albicans | Moderate resistance | ekb.eg |
Antiviral Research
The pyrimidine nucleus is a fundamental component of nucleosides, making its derivatives a focal point in antiviral drug discovery. niscpr.res.in Research has demonstrated that modifications of the pyrimidine structure can lead to potent antiviral agents. mdpi.comnih.gov
Another notable example is 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR), a pyrimidine derivative with potent antiviral activity against herpes simplex virus. nih.gov Pharmacokinetic studies of MMUdR have been conducted to understand its distribution and metabolism, providing valuable data for its potential development as an antiviral drug. nih.gov These findings underscore the potential of this compound derivatives as a scaffold for the design of novel antiviral therapeutics.
Neurological and Pain Management Research
Derivatives of pyrimidine have been explored for their potential in treating neurological disorders and managing pain, with a particular focus on their interaction with the sigma-1 receptor. nih.gov
Sigma-1 Receptor Antagonism Studies
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropathic pain and other neurological conditions. medchemexpress.comnih.gov Several pyrimidine-containing compounds have been investigated as sigma-1 receptor antagonists.
One potent and selective sigma-1 receptor antagonist, with a high binding affinity (Ki = 1.06 nM), has demonstrated antineuropathic pain activity in animal models. medchemexpress.com This suggests that compounds targeting this receptor could be promising agents for the treatment of neuropathic pain. medchemexpress.com
Furthermore, the sigma-1 receptor antagonist NE-100 has been shown to prevent tunicamycin-induced cell death in hippocampal cells, indicating a potential neuroprotective role. nih.gov This is particularly relevant for conditions involving endoplasmic reticulum (ER) stress, such as ischemia and neurodegenerative diseases. nih.gov The development of novel triazole-pyrimidine hybrids has also been pursued, with these compounds showing potential as neuroprotective and anti-neuroinflammatory agents through the inhibition of ER stress and inflammatory pathways. nih.gov
The ability of certain sigma-1 receptor antagonists to block the effects of substances of abuse in preclinical models also points to their potential role in addiction medicine. nih.gov These studies collectively highlight the therapeutic potential of pyrimidine derivatives as modulators of the sigma-1 receptor for a range of neurological and psychiatric disorders.
In Vivo Antinociceptive Evaluations
The search for new analgesic agents with improved efficacy and better side-effect profiles is a constant endeavor in pharmaceutical research. Pyrimidine derivatives have been investigated for their potential to alleviate pain. While direct studies on this compound are not extensively documented in this context, research on structurally related pyrimidine and methoxyphenyl compounds provides insights into their potential antinociceptive mechanisms.
The antinociceptive effects of pyrimidine derivatives are often evaluated in animal models using tests such as the formalin-induced paw licking test, which assesses both acute and inflammatory pain responses, and the hot plate test for central analgesic activity. nih.gov For instance, certain pyrazolothiazolopyrimidine derivatives have demonstrated a notable separation of analgesic and anti-inflammatory activities, suggesting a mechanism of action distinct from classical nonsteroidal anti-inflammatory drugs (NSAIDs) that target prostaglandin (B15479496) synthesis. unict.it Similarly, thiazolopyrimidine derivatives have shown significant antinociceptive and anti-inflammatory properties in tail-flick and carrageenan-induced paw edema tests, respectively. researchgate.net
The presence of methoxy groups on a phenyl ring is also a feature in some compounds with demonstrated antinociceptive effects. For example, p-methoxyl-diphenyl diselenide has been shown to produce antinociception in mice through mechanisms involving the nitrergic system and interaction with 5-HT₃ and D₁ receptors. nih.gov The anti-inflammatory and antinociceptive activities of pyrimidine derivatives are often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govnih.gov
Table 1: Summary of In Vivo Antinociceptive Studies of Related Derivatives
| Compound Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolothiazolopyrimidines | In vivo screening | Demonstrated dissociation of analgesic from anti-inflammatory activity. | unict.it |
| Thiazolopyrimidines | Tail-flick, Carrageenan-induced paw edema | Para-substituted derivatives showed significant antinociceptive and anti-inflammatory activities. | researchgate.net |
| p-Methoxyl-diphenyl diselenide | Glutamate, Bradykinin, and PMA-induced nociception | Antinociceptive effect involves interaction with nitrergic system, kinin receptors, and PKC pathway. | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Formalin, Capsaicin, and Oxaliplatin-induced pain | Showed high efficacy against tonic, neurogenic, and neuropathic pain. | nih.gov |
Enzyme Inhibition Studies (e.g., DNA Gyrase, Kinases)
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Derivatives of pyrimidine have been extensively studied as inhibitors of various enzymes, including bacterial DNA gyrase and protein kinases, which are crucial targets in antibacterial and anticancer therapies, respectively.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. acs.org Pyrimidine-based compounds have been designed and synthesized as DNA gyrase inhibitors. worldscientific.com For example, novel pyridothienopyrimidine derivatives have been evaluated for their inhibitory activity against E. coli DNA gyrase. nih.gov Specifically, 4'-(4-methyl-piperazin-1-yl)- derivatives showed potent dual inhibition of both DNA gyrase and topoisomerase IV. nih.gov The mechanism of these inhibitors is often competitive with ATP, binding to the GyrB subunit of the enzyme and blocking its ATPase activity. nih.gov
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Derivatives containing a trimethoxyphenyl group, which is structurally similar to the dimethoxy-methyl-phenyl motif, have shown particular promise. New series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives have been synthesized and evaluated as potential antiproliferative agents, with some compounds showing promising cytostatic activity in the NCI-60 cell line screening. mdpi.combohrium.com Fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines, are known to mimic the adenine (B156593) ring of ATP, allowing them to bind to the hinge region of kinase active sites and inhibit their function. nih.gov
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Result (IC₅₀) | Reference |
|---|---|---|---|
| Pyridothienopyrimidine derivative (4b) | E. coli DNA Gyrase | 3.44 µM | nih.gov |
| Pyridothienopyrimidine derivative (4b) | E. coli Topoisomerase IV | 14.46 µM | nih.gov |
| 2,4,5,6-tetrasubstituted pyrimidine | CDK2 | Potent and selective inhibition reported. | nih.gov |
| 2-aminopyrimidine derivative (A5) | EGFRdel19/T790M/C797S | Showed significant anti-proliferative activity and EGFR phosphorylation inhibition. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (19) | CDK2 | 6.8 µM | nih.gov |
DNA Interaction Studies (e.g., Intercalation)
The interaction of small molecules with DNA can lead to the disruption of DNA replication and transcription, a mechanism exploited by many anticancer and antimicrobial drugs. One of the primary non-covalent binding modes is intercalation, where planar aromatic molecules insert themselves between the base pairs of the DNA double helix. wikipedia.org
The planar nature of the pyrimidine ring and its fused derivatives makes them potential candidates for DNA intercalation. Theoretical studies have verified the potential for pyrimidine radicals to form cross-links with adjacent pyrimidine nucleotides within a DNA strand. rsc.org Experimental studies on triazolopyrimidine derivatives, which feature a fused pyrimidine ring system, have demonstrated their capacity to act as DNA intercalating agents. nih.gov This interaction is typically evidenced by changes in the absorption and fluorescence spectra of the compounds upon binding to DNA. nih.gov
Furthermore, macrocyclic molecules containing aromatic systems have been specifically designed to bind selectively to mismatched pyrimidine-pyrimidine sites in DNA, highlighting the potential for targeting specific DNA structures. oup.com While direct intercalation studies on this compound itself are limited, the established ability of related heterocyclic systems to interact with DNA suggests this is a viable area for future investigation.
Table 3: DNA Interaction Studies of Pyrimidine and Related Derivatives
| Compound Class | Interaction Type | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Triazolopyrimidine Copper(II) Complexes | Intercalation, Nuclease-like activity | Absorption and fluorescence spectroscopy | Complexes showed DNA intercalating capacity. | nih.gov |
| Macrocyclic bis-intercalators | Mismatch recognition | Thermal denaturation, ESI-MS, FID | High selectivity for duplexes containing mismatched thymine (B56734) bases. | oup.com |
| Pyrimidine radicals | Intrastrand cross-linking | Density Functional Theory (DFT) | Theoretical verification of pyrimidine-pyrimidine cross-link formation. | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dimethoxy-5-methylpyrimidine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via alkylation of 4-hydroxy-5-methylpyrimidine using methylating agents like dimethyl sulfate or iodomethane under basic conditions. A key method involves refluxing 2,4-dihydroxy-5-methylpyrimidine with phosphorus oxychloride (POCl₃) followed by methoxylation. To maximize purity, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid side products like 2-methoxy-5-methyl-4-pyrimidone, which forms under prolonged alkaline hydrolysis .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy group positions and methyl substitution (e.g., δ ~3.9 ppm for OCH₃, δ ~2.3 ppm for CH₃).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 155.08).
- Chromatography : TLC or HPLC to assess purity and detect isomers or byproducts.
- UV-Vis Spectroscopy : Monitor λmax in methanol (~270 nm) for consistency with pyrimidine derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is stable in neutral or mildly acidic conditions but undergoes dealkylation and isomerization in strongly acidic (e.g., 0.1% HCl, pH 2.7) or alkaline environments. For example, refluxing in aqueous NaOH/methanol converts it to 2-methoxy-5-methyl-4-pyrimidone. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to quantify degradation products .
Advanced Research Questions
Q. How do isomerization and dealkylation pathways of this compound impact its reactivity in medicinal chemistry applications?
- Methodological Answer : Under acidic conditions, the compound undergoes concurrent dealkylation (loss of methoxy groups) and isomerization, forming mixtures of uracil and thymine derivatives. These pathways complicate its use as a nucleoside precursor. To mitigate this, stabilize reaction intermediates via protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) or employ non-aqueous solvents. Computational modeling (DFT) can predict transition states and optimize reaction trajectories .
Q. What computational approaches are suitable for predicting the electronic properties of this compound and its derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These predict reactivity toward electrophiles/nucleophiles and guide functionalization strategies. For example, the methoxy groups’ electron-donating effects increase ring electron density, influencing regioselectivity in substitution reactions .
Q. How can researchers assess the bioactivity of this compound derivatives against microbial or enzymatic targets?
- Methodological Answer : Screen derivatives using:
- Enzyme Inhibition Assays : Measure IC₅₀ values against thymidylate synthase or dihydrofolate reductase, critical in nucleotide biosynthesis.
- Antimicrobial Susceptibility Testing : Use broth microdilution (CLSI guidelines) to determine MICs against E. coli or S. aureus.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., PDB: 1BID) to rationalize activity trends. Structure-activity relationships (SAR) can prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
